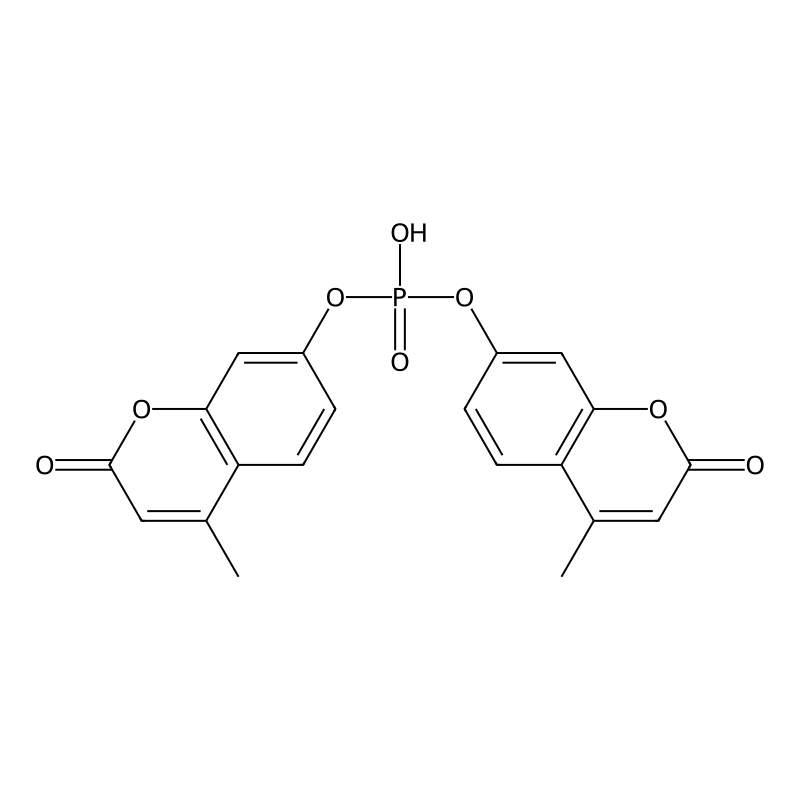

Bis-(4-methylumbelliferyl)phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

As a Substrate for Enzyme Activity Assays

Bis-(4-methylumbelliferyl)phosphate (Bis-MU) is a valuable tool in scientific research, particularly in the field of enzymology. Its primary application lies in its use as a substrate for phosphodiesterase activity assays []. Phosphodiesterases are enzymes that cleave phosphodiester bonds, which are linkages between phosphate groups and other molecules. By utilizing Bis-MU as a substrate, researchers can monitor the activity of these enzymes by measuring the release of a fluorescent product, 4-methylumbelliferone (4-MU).

The advantages of using Bis-MU over other substrates include:

- High sensitivity: 4-MU exhibits high fluorescence intensity, allowing for the detection of minimal enzyme activity [].

- Continuous monitoring: The release of 4-MU can be continuously monitored in real-time using fluorescence spectroscopy, facilitating kinetic studies of enzyme activity [].

- Minimal background interference: 4-MU exhibits minimal background fluorescence, leading to more accurate measurements of enzyme activity [].

These characteristics make Bis-MU a popular choice for studying the activity of various phosphodiesterases in diverse research areas, including:

- Neuroscience: Investigating the role of phosphodiesterases in neurotransmission and neurological disorders [].

- Immunology: Studying the involvement of phosphodiesterases in immune cell function and inflammatory diseases [].

- Cancer research: Analyzing phosphodiesterase activity in cancer cells and its potential as a therapeutic target [].

Other Research Applications

Beyond its role as a substrate, Bis-MU possesses other applications in scientific research, including:

- Cell viability assays: Bis-MU can be used to assess cell viability by measuring the activity of intracellular phosphatases, enzymes that cleave phosphate groups. The release of 4-MU can indirectly indicate the presence of metabolically active cells.

- Drug discovery: Bis-MU can be employed in screening assays to identify novel drugs that inhibit phosphodiesterase activity, which may be beneficial in treating various diseases [].

Bis-(4-methylumbelliferyl)phosphate is a synthetic compound with the molecular formula C20H15O8P. It is characterized by its two 4-methylumbelliferyl groups attached to a phosphate moiety, which contributes to its fluorescent properties. The compound is known for its utility as a substrate in biochemical assays, particularly in enzyme activity studies due to its ability to release the fluorescent 4-methylumbelliferone upon hydrolysis .

Bis-MUP serves as a substrate for enzymes with phosphatase activity. These enzymes cleave the phosphodiester bond in Bis-MUP, releasing a free phosphate group and the fluorescent 4-methylumbelliferone (MUF). The increase in fluorescence intensity is directly proportional to the phosphatase activity, allowing for its quantification [].

Bis-(4-methylumbelliferyl)phosphate exhibits significant biological activity as a substrate for various enzymes. Its hydrolysis products are used as indicators in biochemical assays:

- Enzyme assays: The fluorescent nature of 4-methylumbelliferone allows for sensitive detection of enzymatic activity, particularly in studies involving phosphatases and phosphodiesterases .

- Cellular studies: It has been employed in research to investigate membrane-associated enzyme activities in cells, such as those found in pig platelet membranes .

Bis-(4-methylumbelliferyl)phosphate has several important applications:

- Biochemical assays: It serves as a substrate for measuring phosphatase activity in various biological samples.

- Fluorescent probes: Its ability to produce fluorescence upon hydrolysis makes it useful in imaging and detection applications.

- Research tool: It is widely used in studies involving enzyme kinetics and mechanisms, particularly in understanding phospholipid metabolism and signaling pathways .

Interaction studies involving bis-(4-methylumbelliferyl)phosphate have focused on its behavior with various enzymes:

- Phosphatases: Research has demonstrated that different types of phosphatases can hydrolyze this compound at varying rates, providing insights into enzyme specificity and activity.

- Membrane-associated enzymes: Studies have explored how bis-(4-methylumbelliferyl)phosphate interacts with enzymes located on cellular membranes, contributing to our understanding of cellular signaling processes .

Several compounds share similarities with bis-(4-methylumbelliferyl)phosphate, primarily due to their structural characteristics or functional roles as substrates. Here are some comparable compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Bis-(4-nitrophenyl) phosphate | Contains nitrophenyl groups | More commonly used for spectrophotometric assays |

| Hexadecanoyl(nitrophenyl)phosphorylcholine | Phosphorylated choline derivative | Used in membrane studies |

| 4-Methylumbelliferyl phosphate | Single 4-methylumbelliferyl group | Simpler structure, less versatile than bis-compound |

| Bis-(p-nitrophenyl) phosphate | Two p-nitrophenyl groups | Similar substrate properties but less fluorescent |

Bis-(4-methylumbelliferyl)phosphate stands out due to its dual fluorescent properties and specific utility in studying enzyme kinetics related to phosphatases. Its unique structure allows for enhanced sensitivity in detecting enzymatic reactions compared to other similar compounds .

The Uriel-Kligler method represents one of the earliest documented approaches for synthesizing bis-(4-methylumbelliferyl)phosphate, a compound with the molecular formula C20H15O8P and a molecular weight of 414.3 g/mol [10]. This traditional synthetic pathway involves the direct phosphorylation of 4-methylumbelliferone (also known as 7-hydroxy-4-methylcoumarin) using phosphoryl chloride as the phosphorylating agent [19]. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl groups of two 4-methylumbelliferone molecules attack the phosphorus center of phosphoryl chloride [3].

In the initial step of the Uriel-Kligler method, 4-methylumbelliferone is dissolved in an inert organic solvent, typically tetrahydrofuran, in the presence of a tertiary amine base such as pyridine [27]. The base serves to neutralize the hydrogen chloride generated during the reaction and to activate the hydroxyl group of 4-methylumbelliferone by increasing its nucleophilicity [5]. The reaction mixture is maintained at low temperatures (0-5°C) to minimize side reactions and ensure selectivity [27].

The second step involves the dropwise addition of phosphoryl chloride to the reaction mixture, which must be performed under strictly anhydrous conditions to prevent hydrolysis of the phosphorylating agent [20]. The reaction proceeds over several hours with gradual warming to room temperature, resulting in the formation of the phosphodiester linkage between two 4-methylumbelliferone molecules [3] [5].

| Parameter | Condition |

|---|---|

| Solvent | Tetrahydrofuran |

| Base | Pyridine or N-methylimidazole |

| Temperature | Initial: 0-5°C, Final: Room temperature |

| Reaction time | 6-8 hours |

| Yield | 45-60% |

The traditional Uriel-Kligler method, while historically significant, presents several challenges including moderate yields, sensitivity to moisture, and the formation of side products that complicate purification [20] [27]. These limitations have driven the development of more efficient and selective modern synthetic approaches [5].

Modern Two-Step Phosphorylation Approaches

Contemporary synthesis of bis-(4-methylumbelliferyl)phosphate has evolved significantly from the traditional methods, with modern two-step phosphorylation approaches offering improved yields, greater selectivity, and reduced formation of byproducts [20]. These advanced methodologies typically involve the sequential phosphorylation of 4-methylumbelliferone through carefully controlled reaction conditions [5].

The first step in modern approaches involves the formation of a protected phosphorylating intermediate [27]. This is achieved by reacting a phosphorus-containing compound, such as phosphorus pentoxide or a phosphoramidite reagent, with a single equivalent of 4-methylumbelliferone [20] [27]. The reaction is typically conducted in an aprotic solvent such as dichloromethane or acetonitrile, with the addition of a suitable catalyst to enhance the reaction rate [5].

In the second step, the protected phosphorylating intermediate reacts with another molecule of 4-methylumbelliferone to form the desired bis-(4-methylumbelliferyl)phosphate [20]. This step often employs activating agents such as tetrazole derivatives or 1H-tetrazole to facilitate the coupling reaction [27]. Following the coupling, an oxidation step using an appropriate oxidizing agent such as meta-chloroperoxybenzoic acid or iodine converts the phosphite intermediate to the final phosphate product [20] [5].

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Formation of protected intermediate | Phosphoramidite reagent, 4-methylumbelliferone | Dichloromethane, -20°C to 0°C, 2-3 hours | 75-85% |

| Coupling and oxidation | Second 4-methylumbelliferone equivalent, activator, oxidizing agent | Room temperature, 3-4 hours | 70-80% |

| Overall yield | 60-70% |

Research findings indicate that the use of phosphoenolpyruvate phosphodiesters as phosphoryl donors represents a significant advancement in phosphodiester synthesis [20]. This approach allows for a single-step asymmetric phosphodiester synthesis from alcohols, which can be applied to the synthesis of bis-(4-methylumbelliferyl)phosphate with improved efficiency [20]. The reaction proceeds at moderate temperatures (around 60°C) for approximately 6 hours, resulting in yields of up to 70-80% [20] [5].

Another modern approach involves the use of epoxy compounds for the treatment of crude phosphoric esters, which has been shown to enhance the purity and stability of the final product [13]. This method is particularly effective for the synthesis of phosphate esters with high molecular weights, such as bis-(4-methylumbelliferyl)phosphate, where traditional distillation techniques may be less effective [13] [5].

Purification Techniques and Quality Control

The purification of bis-(4-methylumbelliferyl)phosphate presents unique challenges due to the presence of various impurities, including unreacted starting materials, phosphorylation byproducts, and inorganic salts [13]. Effective purification is critical for ensuring the compound's chemical purity, which directly impacts its performance in analytical and biochemical applications [3].

Column chromatography represents one of the primary purification techniques for bis-(4-methylumbelliferyl)phosphate [13]. Silica gel chromatography using a gradient elution system typically employing mixtures of dichloromethane and methanol has proven effective for separating the target compound from impurities [5]. High-performance liquid chromatography (HPLC) using reverse-phase columns provides an even higher degree of purification, particularly for analytical grade material [13] [3].

Recrystallization serves as another important purification method, especially for the final purification step [13]. The compound can be recrystallized from appropriate solvent systems such as ethanol-water or acetone-hexane mixtures, resulting in highly pure crystalline material [5]. Multiple recrystallizations may be necessary to achieve the desired purity level, typically greater than 95% [9] [3].

| Purification Method | Solvent System | Temperature | Recovery Rate |

|---|---|---|---|

| Silica gel chromatography | Dichloromethane/Methanol (95:5 to 80:20) | Room temperature | 80-85% |

| Recrystallization | Ethanol/Water (7:3) | 4°C | 75-80% |

| Preparative HPLC | Acetonitrile/Water with 0.1% Trifluoroacetic acid | Room temperature | 90-95% |

Quality control for bis-(4-methylumbelliferyl)phosphate involves a comprehensive battery of analytical techniques [13]. Nuclear magnetic resonance spectroscopy, particularly phosphorus-31 NMR, provides valuable information about the structure and purity of the compound, allowing for the quantification of monoester, diester, and free phosphoric acid content [29]. Mass spectrometry confirms the molecular weight and structural integrity of the final product [6].

Heat treatment represents an important step in the purification process, as it helps to hydrolyze thermally unstable impurities and transform them into water-soluble substances that can be removed by subsequent washing [13]. This treatment is typically performed at temperatures between 100°C and 150°C under reduced pressure [13]. Following heat treatment, washing with water removes the hydrolyzed impurities, with the water used in washing typically constituting about 10 to 100% by weight relative to the total amount of the reaction mixture [13] [29].

Salt Formulations and Stability Considerations

Bis-(4-methylumbelliferyl)phosphate can be formulated as various salt forms to enhance its stability, solubility, and performance characteristics in different applications [7]. The free acid form of bis-(4-methylumbelliferyl)phosphate exhibits limited water solubility and moderate stability, which can be significantly improved through the formation of appropriate salt derivatives [5] [7].

The most common salt formulations include sodium, potassium, and ammonium salts, which are prepared by neutralizing the free acid form with the corresponding hydroxide or carbonate base [5]. These inorganic salt forms offer improved water solubility and are generally more stable during storage than the free acid form [7]. The neutralization process typically involves careful pH control to ensure complete salt formation without degradation of the phosphodiester linkage [5] [29].

More specialized salt formulations include the bis(2-amino-2-methyl-1,3-propanediol) salt, which has been found to exhibit enhanced stability and performance characteristics in certain biochemical applications [7] [28]. This organic salt form is prepared by reacting bis-(4-methylumbelliferyl)phosphate with 2-amino-2-methyl-1,3-propanediol under controlled conditions [28].

| Salt Form | Preparation Method | Solubility in Water | pH Stability Range |

|---|---|---|---|

| Free acid | - | Low (< 0.1 g/100 mL) | 4.0-6.0 |

| Sodium salt | Neutralization with NaOH | Moderate (1-5 g/100 mL) | 6.0-8.0 |

| Potassium salt | Neutralization with KOH | Moderate (1-5 g/100 mL) | 6.0-8.0 |

| Bis(2-amino-2-methyl-1,3-propanediol) salt | Reaction with organic base | High (> 5 g/100 mL) | 7.0-9.0 |

Stability considerations for bis-(4-methylumbelliferyl)phosphate and its salt formulations encompass several factors including temperature, pH, light exposure, and the presence of metal ions [29]. The compound exhibits optimal stability at pH values between 6.0 and 8.0, with degradation occurring more rapidly under strongly acidic or alkaline conditions [5]. Temperature significantly impacts stability, with accelerated degradation observed at elevated temperatures [29]. Storage at 2-8°C is generally recommended for long-term stability [5] [29].

Research findings indicate that the presence of certain metal ions, particularly divalent cations such as calcium and magnesium, can catalyze the hydrolysis of the phosphodiester bond in bis-(4-methylumbelliferyl)phosphate [5]. Chelating agents such as ethylenediaminetetraacetic acid (EDTA) are often included in formulations to sequester metal ions and enhance stability [29]. Light exposure, particularly UV radiation, can also contribute to degradation, necessitating storage in amber containers or under light-protected conditions [5] [29].